molecular formula C6H9ClF3NO B13049621 (1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl

(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl

Cat. No.: B13049621
M. Wt: 203.59 g/mol
InChI Key: BYOXZPKKLYRPCG-UZKLXKKNSA-N
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Description

(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a complex organic compound known for its unique bicyclic structure. This compound features a trifluoromethyl group, an oxa-bridge, and an azabicyclo framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride typically involves multiple steps, including the formation of the bicyclic core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Bicyclic Core: This step often involves cyclization reactions using suitable precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and trifluoromethylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[221]heptane hydrochloride stands out due to its bicyclic structure and the presence of both an oxa-bridge and an azabicyclo framework

Properties

Molecular Formula

C6H9ClF3NO

Molecular Weight

203.59 g/mol

IUPAC Name

(1R,3S,4S)-3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-4-1-3(11-5)2-10-4;/h3-5,10H,1-2H2;1H/t3-,4+,5+;/m1./s1

InChI Key

BYOXZPKKLYRPCG-UZKLXKKNSA-N

Isomeric SMILES

C1[C@@H]2CN[C@@H]1[C@H](O2)C(F)(F)F.Cl

Canonical SMILES

C1C2CNC1C(O2)C(F)(F)F.Cl

Origin of Product

United States

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